1-(4-Bromophenyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, which is characterized by a four-membered nitrogen-containing ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)azetidin-3-ol typically involves the reaction of 4-bromobenzylamine with ethyl 2-bromoacetate under basic conditions to form the azetidine ring. This is followed by hydrolysis to yield the desired product . Another method involves the cyclization of N-(4-bromophenyl)amino alcohols under acidic conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The bromine atom allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, alcohols, and amines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)azetidin-3-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit or modulate biological activity. The bromine atom can also participate in halogen bonding, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)azetidin-3-ol
- 1-(4-Fluorophenyl)azetidin-3-ol
- 1-(4-Methylphenyl)azetidin-3-ol
Uniqueness
1-(4-Bromophenyl)azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and ability to participate in halogen bonding can lead to different biological activities and synthetic applications .
Eigenschaften
Molekularformel |
C9H10BrNO |
---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
1-(4-bromophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 |
InChI-Schlüssel |
HXFNLHSZMGNQJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.